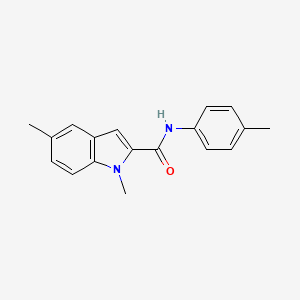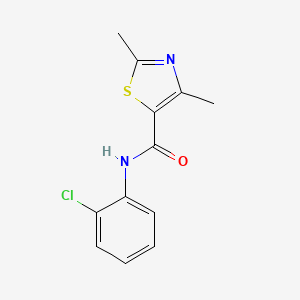
1,5-dimethyl-N-(4-methylphenyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-ジメチル-N-(4-メチルフェニル)-1H-インドール-2-カルボキサミドは、インドール系化合物に属する合成有機化合物です。インドールは、自然界に広く分布し、多様な生物活性で知られる複素環式芳香族有機化合物です。この特定の化合物は、インドール環にカルボキサミド基が結合しており、特定の位置にメチル基が存在することを特徴としています。
2. 製法
合成経路と反応条件
1,5-ジメチル-N-(4-メチルフェニル)-1H-インドール-2-カルボキサミドの合成は、通常、以下の手順で実施されます。
インドール核の形成: インドール核は、フェニルヒドラジンとアルデヒドまたはケトンを反応させるフィッシャーインドール合成など、さまざまな方法で合成できます。
メチル基の導入: メチル基は、ヨウ化メチルなどのメチル化剤を用いたアルキル化反応により、インドール環の1位と5位に導入できます。
カルボキサミド基の結合: カルボキサミド基は、インドール誘導体を、塩化アシルや無水物などの適切なカルボン酸誘導体と、トリエチルアミンなどの塩基の存在下で反応させることで導入できます。
N-アリール化: 最後の工程では、ブッフバルト・ハートウィッグアミノ化などのパラジウム触媒クロスカップリング反応を用いて、インドール窒素を4-メチルフェニルハライドでN-アリール化します。
工業的生産方法
1,5-ジメチル-N-(4-メチルフェニル)-1H-インドール-2-カルボキサミドの工業的生産には、上記の合成経路を最適化して、より高い収率と純度を実現することが含まれる場合があります。これには、連続フローリアクター、高度な精製技術、プロセス自動化を使用して、品質とスケーラビリティを確保することが含まれます。
3. 化学反応解析
反応の種類
1,5-ジメチル-N-(4-メチルフェニル)-1H-インドール-2-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、対応する酸化生成物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、特定の官能基を還元するために実施できます。
置換: この化合物は、特にカルボキサミド基において、アミンやチオールなどの求核剤を用いた求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアミンなどの求核剤。
生成される主な生成物
酸化: 酸素含有官能基が追加された酸化誘導体の生成。
還元: 水素化された官能基を持つ還元誘導体の生成。
置換: 元の官能基が新しい官能基で置換された置換誘導体の生成。
4. 科学研究への応用
1,5-ジメチル-N-(4-メチルフェニル)-1H-インドール-2-カルボキサミドは、以下を含むさまざまな科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されています。
生物学: 抗菌性、抗炎症性、抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する薬物候補として、潜在的な治療的応用について調査されています。
工業: 独自の化学的特性により、ポリマーや染料などの新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-methylphenyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Methyl Groups: Methyl groups can be introduced at the 1 and 5 positions of the indole ring through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
N-Arylation: The final step involves the N-arylation of the indole nitrogen with 4-methylphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1,5-dimethyl-N-(4-methylphenyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1,5-dimethyl-N-(4-methylphenyl)-1H-indole-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
1,5-ジメチル-N-(4-メチルフェニル)-1H-インドール-2-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用に関係しています。この化合物は、特定の酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症またはがんの進行に関与する特定の酵素の活性を阻害することにより、抗炎症または抗がん効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 1,5-ジメチル-N-(4-メチルフェニル)-1H-ピラゾール-4-カルボキサミド
- N,N-ジメチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン
独自性
1,5-ジメチル-N-(4-メチルフェニル)-1H-インドール-2-カルボキサミドは、インドール環における特定の置換パターンと、カルボキサミド基の存在により、独特です。この独特の構造は、その独特の化学的および生物学的特性に寄与し、他の類似化合物とは異なるものです。
特性
分子式 |
C18H18N2O |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
1,5-dimethyl-N-(4-methylphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O/c1-12-4-7-15(8-5-12)19-18(21)17-11-14-10-13(2)6-9-16(14)20(17)3/h4-11H,1-3H3,(H,19,21) |
InChIキー |
XYCYNHVAQMJWLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(cyclooctylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11373049.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11373063.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11373066.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11373076.png)
![2-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11373097.png)

![1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11373108.png)
![4-fluoro-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide](/img/structure/B11373112.png)
![2-bromo-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B11373114.png)
![1-[2-(2,6-Dimethylphenoxy)ethyl]-2-piperidin-1-ylmethyl-1H-benzimidazole](/img/structure/B11373118.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11373124.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11373129.png)

